molecular formula C16H21N3O2S2 B304723 butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate

butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate

Cat. No. B304723
M. Wt: 351.5 g/mol
InChI Key: SRSBAPYTVRXTOJ-UHFFFAOYSA-N
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Description

Butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate, also known as BMT-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMT-2 is a member of the thiadiazole family of compounds and is known for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and fungal growth, and modulation of various cellular pathways. butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate is its broad spectrum of activity against various cancer cell lines and microbial strains. butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate has also been shown to possess low toxicity, making it a potential candidate for further development as a therapeutic agent. However, the synthesis of butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate is complex and requires multiple steps, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the research and development of butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate. One potential direction is the optimization of the synthesis process to improve the yield and scalability of butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate production. Another potential direction is the evaluation of butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate and to identify potential targets for its therapeutic effects.

Synthesis Methods

Butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate can be synthesized through a multistep process that involves the reaction of various reagents. The synthesis process involves the reaction of 2-amino-5-methylthiazole with 3-methylbenzyl chloride in the presence of sodium hydride to form 5-[(3-methylphenyl)methylsulfanyl]methyl-1,3,4-thiadiazol-2-amine. This intermediate product is then reacted with butyl isocyanate in the presence of potassium carbonate to form butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate.

Scientific Research Applications

Butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate has been shown to possess anticancer properties and has been studied as a potential chemotherapeutic agent. butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate has also been studied for its potential use as an antimicrobial agent and has shown promising results in inhibiting the growth of various bacterial and fungal strains.

properties

Product Name

butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate

Molecular Formula

C16H21N3O2S2

Molecular Weight

351.5 g/mol

IUPAC Name

butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C16H21N3O2S2/c1-3-4-8-21-16(20)17-15-19-18-14(23-15)11-22-10-13-7-5-6-12(2)9-13/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,17,19,20)

InChI Key

SRSBAPYTVRXTOJ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=NN=C(S1)CSCC2=CC=CC(=C2)C

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)CSCC2=CC=CC(=C2)C

Origin of Product

United States

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